molecular formula C19H18BrFN6O B2811521 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(4-bromo-2-fluorophenyl)piperidine-3-carboxamide CAS No. 1286719-53-6

1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(4-bromo-2-fluorophenyl)piperidine-3-carboxamide

Cat. No.: B2811521
CAS No.: 1286719-53-6
M. Wt: 445.296
InChI Key: PHQKOLPEYLREDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(1H-Imidazol-1-yl)pyridazin-3-yl)-N-(4-bromo-2-fluorophenyl)piperidine-3-carboxamide is a novel chemical compound designed for advanced pharmaceutical and biological research. This complex molecule is a hybrid structure incorporating three distinct pharmacophores: a pyridazine ring, a piperidine carboxamide, and an imidazole group. Each moiety contributes specific physicochemical properties that make this compound a valuable scaffold in medicinal chemistry. The incorporated pyridazine heterocycle is noted for its unique properties in molecular recognition and drug discovery, including a high dipole moment that favors π-π stacking interactions, a weak basicity, and a robust hydrogen-bonding capacity . These characteristics are exploited in drug design to improve solubility and target binding. The presence of the imidazole ring, a common feature in many biologically active compounds, can offer additional hydrogen bonding opportunities and act as a ligand for metal ions or as part of an enzyme's active site. The piperidine carboxamide linker provides conformational restraint and can be critical for binding to protein targets. While the specific biological target and mechanism of action for this precise compound require experimental determination, its structure suggests potential for investigation in various research areas, including kinase inhibition, enzyme modulation, and receptor antagonism. Researchers may find it useful as a building block in the synthesis of more complex molecules or as a lead compound for optimizing activity against a specific therapeutic target. Disclaimer: This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-1-(6-imidazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrFN6O/c20-14-3-4-16(15(21)10-14)23-19(28)13-2-1-8-26(11-13)17-5-6-18(25-24-17)27-9-7-22-12-27/h3-7,9-10,12-13H,1-2,8,11H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQKOLPEYLREDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)N3C=CN=C3)C(=O)NC4=C(C=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the recommended methodologies for synthesizing this compound, considering its complex heterocyclic structure?

Methodological Answer: Synthesis of this compound requires multi-step reactions with careful optimization of conditions. Key steps include:

  • Heterocyclic Coupling: The pyridazine and imidazole moieties are coupled using palladium-catalyzed cross-coupling reactions, with inert atmosphere conditions to prevent oxidation .
  • Protective Group Strategy: Use of tert-butoxycarbonyl (Boc) or benzyl groups to protect reactive sites (e.g., piperidine nitrogen) during intermediate steps .
  • Solvent Selection: Polar aprotic solvents like DMF or DMSO enhance reaction efficiency, while catalysts such as K₂CO₃ improve yield in nucleophilic substitutions .
  • Purification: Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/dichloromethane mixtures ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR validate the connectivity of the pyridazine, imidazole, and piperidine rings. For example, aromatic protons in the pyridazine ring appear as doublets at δ 8.5–9.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) confirms the molecular ion peak (e.g., [M+H]⁺) with <2 ppm mass error .
  • Infrared (IR) Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3100 cm⁻¹ (imidazole C-H stretch) confirm functional groups .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect trace impurities .

Q. How can solubility challenges be addressed during in vitro biological assays?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO (≤1% v/v) for initial stock solutions, followed by dilution in PBS or cell culture media to maintain solubility .
  • Structural Modifications: Introduce hydrophilic groups (e.g., hydroxyl or amine) at non-critical positions to enhance aqueous solubility without compromising activity .
  • Nanoparticle Formulation: Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability in cell-based assays .

Advanced Research Questions

Q. How can computational modeling aid in predicting biological targets or optimizing pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to screen against protein databases (e.g., kinase or GPCR targets) and identify binding modes. Adjust substituents on the pyridazine or imidazole to optimize binding affinity .
  • ADMET Prediction: Tools like SwissADME predict logP (lipophilicity), blood-brain barrier penetration, and CYP450 interactions. For example, reducing logP from 3.5 to 2.8 improves solubility .
  • Dynamic Simulations: Molecular dynamics (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize analogs .

Q. What strategies are effective in resolving conflicting biological activity data across different cancer cell lines?

Methodological Answer:

  • Dose-Response Curves: Perform IC₅₀ assays (72-hour exposure) in triplicate across cell lines (e.g., MCF-7, A549) to quantify potency variations .
  • Mechanistic Profiling: Use RNA-seq or phosphoproteomics to identify differential target expression (e.g., PI3K/AKT vs. MAPK pathways) driving resistance .
  • Metabolite Analysis: LC-MS/MS detects active metabolites in resistant cell lines, which may require structural stabilization (e.g., fluorination) to prevent degradation .

Q. What are the key considerations for designing structure-activity relationship (SAR) studies to explore the pharmacophore?

Methodological Answer:

  • Core Modifications: Compare analogs with pyridazine replaced by pyrimidine (reduces activity by ~50%) or imidazole replaced by triazole (enhances selectivity) .
  • Substituent Effects: Systematic variation of the 4-bromo-2-fluorophenyl group (e.g., chloro, methyl, or methoxy substituents) to map steric and electronic requirements .
  • 3D-QSAR Models: CoMFA or CoMSIA analyses correlate spatial/electronic features with activity, guiding prioritization of synthetic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.